![molecular formula C11H18FNO4 B1406239 Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-71-1](/img/structure/B1406239.png)
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Overview
Description
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, or simply Boc-Fluoropyrrolidine, is an organofluorine compound that has a wide range of applications in the field of organic synthesis. Boc-Fluoropyrrolidine is a derivative of pyrrolidine, a five-membered heterocyclic compound containing one nitrogen atom, and is a useful building block for the synthesis of a variety of compounds. Boc-Fluoropyrrolidine is also used as a starting material for the synthesis of a variety of drugs, agrochemicals, and other biologically active compounds.
Scientific Research Applications
Stereochemical Analysis and Synthesis
- Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate's stereochemical properties were examined in the context of synthesizing stereochemically precise pharmaceutical compounds. For instance, Procopiou et al. (2016) conducted a study where they resolved racemic N-CBZ-3-fluoropyrrolidine-3-methanol and identified the absolute configuration of its enantiomers through vibrational circular dichroism. This research is crucial in establishing the stereochemistry of such compounds, which is essential for their application in medicinal chemistry (Procopiou et al., 2016).
Synthesis of Fluorinated Amino Acids
- The compound has been pivotal in the synthesis of fluorinated amino acids, which are significant in medicinal chemistry. Verniest et al. (2010) described an efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, indicating the importance of fluorinated azaheterocycles as bifunctional building blocks for pharmaceutical compounds (Verniest et al., 2010).
Exploration of New Synthetic Pathways
- The synthesis and exploration of new chemical pathways using this compound have been a focus of research. For example, Xue and Silverman (2010) reported a unique N→O tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide, demonstrating the versatility and potential of such compounds in synthetic chemistry (Xue & Silverman, 2010).
Application in Medicinal Chemistry
- Research has also focused on the application of these compounds in medicinal chemistry. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Role in Peptide Synthesis
- The compound has played a role in peptide synthesis. Spencer et al. (2009) conducted a comparative study of coupling reactions involving Boc-protected amino acid derivatives, which are significant in the synthesis of complex peptides (Spencer et al., 2009).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123923 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate | |
CAS RN |
1438852-71-1 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438852-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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